molecular formula C10H9BrClFO2 B14074290 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one

1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14074290
M. Wt: 295.53 g/mol
InChI Key: DCTUXLBNVZXTLU-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxyphenol to obtain 2-bromo-4-fluoromethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different functional groups replacing the halogens.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-methoxyphenyl)-3-chloropropan-1-one
  • 1-(2-Fluoro-4-methoxyphenyl)-3-chloropropan-1-one
  • 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Uniqueness

1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications .

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

1-[2-bromo-4-(fluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO2/c11-9-5-7(15-6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3-4,6H2

InChI Key

DCTUXLBNVZXTLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCF)Br)C(=O)CCCl

Origin of Product

United States

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